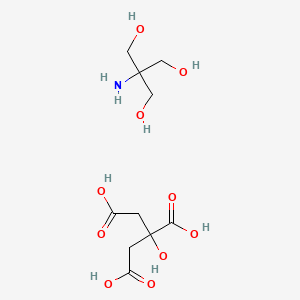

Trometamol citrate

Description

The exact mass of the compound this compound is 313.10089580 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMHBUDWQBDMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932478 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6986-91-0, 14504-24-6, 108321-33-1 | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trometamol citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROMETAMOL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y370FA4B4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Conceptual Framework of Chemical Buffering Systems in Scientific Inquiry

A chemical buffer system is an aqueous solution that can resist significant changes in pH upon the addition of small quantities of an acid or a base. khanacademy.orglibretexts.org This property is fundamental to a vast array of chemical and biological processes where maintaining a stable pH is critical for the reaction's outcome, rate, and the integrity of the molecules involved. westlab.comsolubilityofthings.com Many biochemical reactions are highly sensitive to pH, as the charge and structure of biological molecules like proteins and enzymes can be altered by pH fluctuations, impacting their activity. solubilityofthings.comnih.gov

The effectiveness of a buffer is characterized by two key parameters:

Buffer Range : The specific pH range in which a buffer can effectively neutralize added acids and bases. westlab.com A buffer is most effective within a range of approximately ±1 pH unit from its pKa value (the negative logarithm of the acid dissociation constant). wikipedia.org

Buffer Capacity : The amount of acid or base that can be added to a buffer solution before a significant change in pH occurs. solubilityofthings.comwikipedia.org Higher concentrations of the buffering components lead to a greater buffer capacity. solubilityofthings.com

Common examples of buffering systems used in research include phosphate (B84403) buffers, which are effective in the physiological pH range of 6.0 to 8.0, and citrate (B86180) buffers, which have a broad effective range. khanacademy.orgwestlab.com The selection of an appropriate buffer is a critical step in experimental design, ensuring that pH is not an unintended variable. nih.gov

Role of Trometamol Citrate Within Biochemical and Chemical Research Paradigms

Trometamol citrate (B86180) is a salt that combines trometamol, a tertiary amine, and citrate, the conjugate base of citric acid. ontosight.ai This combination leverages the properties of both components to serve as an effective buffering agent in various research applications. The primary function of trometamol citrate is to establish and maintain a stable pH environment, which is crucial for the accuracy and reproducibility of experimental results. ontosight.ai

In biochemical and biological research, this compound is used to prepare buffer solutions for a wide range of applications. ontosight.ai These include:

Enzyme Assays : Maintaining an optimal and constant pH is essential for studying enzyme kinetics and activity, as enzymatic function is highly pH-dependent. westlab.com

Cell Culture : Buffers help maintain stable pH levels in culture media, which is critical for cell viability and growth. westlab.com

Protein and Nucleic Acid Studies : It is used in buffers for protein purification, solubilization, and electrophoretic separation, as well as in solutions for DNA and RNA analysis. dcfinechemicals.comhopaxfc.com

Coagulation Factor Assays : The compound is a component in assays related to blood coagulation. ontosight.ai

In chemical research, this compound's ability to ensure pH stability is valuable in analytical techniques such as:

Chromatography : It is used to stabilize the pH of the mobile phase, which can influence the separation and retention of analytes.

Spectrophotometry : Consistent pH levels are necessary for accurate measurements, as the absorbance spectra of many compounds can be pH-sensitive.

The utility of this compound stems from its specific physicochemical properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid nih.gov |

| Molecular Formula | C₁₀H₁₉NO₁₀ nih.gov |

| Component Compounds | Tromethamine (Tris), Citric Acid nih.gov |

| Appearance | White crystalline powder ontosight.ai |

| Buffering pH Range | Approximately 7.0–9.0 patsnap.com |

Historical Context of Tris Hydroxymethyl Aminomethane Derivatives in Buffer Science

Stoichiometric Principles in the Synthesis of Trometamol Citrate

The formation of this compound is an acid-base neutralization reaction between trometamol, a primary amine, and citric acid, a tricarboxylic acid. patsnap.comnih.gov The stoichiometry of this reaction is fundamental to ensuring the desired product is formed with high purity and yield.

Trometamol, with the chemical formula (HOCH₂)₃CNH₂, acts as a proton acceptor. patsnap.comapexbt.com Citric acid, represented by the formula C₆H₈O₇, is a tribasic acid, meaning it can donate three protons. nih.gov The reaction between these two molecules can be represented as follows:

(HOCH₂)₃CNH₂ + C₆H₈O₇ → [(HOCH₂)₃CNH₃]⁺[C₆H₇O₇]⁻

In this reaction, the amine group (-NH₂) of trometamol accepts a proton (H⁺) from one of the carboxylic acid groups (-COOH) of citric acid, forming the trometammonium cation and the citrate anion. The resulting salt is this compound. Based on the molecular formulas of the reactants, the molar ratio for a complete neutralization of one carboxylic acid group is 1:1.

Reactant Properties:

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Trometamol | 2-amino-2-(hydroxymethyl)propane-1,3-diol | C₄H₁₁NO₃ | 121.14 |

| Citric Acid | 2-hydroxypropane-1,2,3-tricarboxylic acid | C₆H₈O₇ | 192.12 |

| This compound | 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid | C₁₀H₁₉NO₁₀ | 313.26 |

Reaction Kinetics and Mechanistic Studies in this compound Formation

The efficiency and control of this compound synthesis are heavily dependent on understanding the reaction kinetics and the underlying mechanism.

The formation of this compound is an ionic reaction involving the transfer of a proton from citric acid to trometamol. patsnap.com This neutralization is typically a fast reaction. The primary amino group of trometamol readily accepts a proton, a characteristic feature of amine bases. patsnap.comnih.gov The reaction rate is influenced by factors such as the concentration of reactants, temperature, and the solvent medium. The mechanism involves the direct interaction between the acidic proton of a carboxylic acid group on citric acid and the lone pair of electrons on the nitrogen atom of the trometamol amine group.

Temperature is a critical parameter in the synthesis of this compound, affecting both the reaction rate and the stability of the product. Generally, an increase in temperature accelerates the neutralization reaction. However, elevated temperatures can also pose risks to the integrity of the final product. For instance, studies on related compounds have shown that temperature can influence the degradation of citrate and the stability of thermally labile substances. nih.govnih.gov While specific data on the thermal degradation of this compound is limited in the provided results, it is known that high temperatures can affect the stability of both trometamol and citric acid. Therefore, controlling the reaction temperature is crucial to prevent potential degradation and ensure the formation of a pure product. Research on similar systems suggests that optimal temperature ranges are necessary to maximize yield and minimize by-product formation. researchgate.netnih.gov

Precise pH control is essential during the synthesis of this compound to ensure the desired salt is formed and to prevent the formation of other ionic species. Trometamol is an effective buffer in the pH range of 7 to 9. patsnap.com The synthesis involves the careful addition of citric acid to a solution of trometamol, or vice versa, while monitoring the pH. The equivalence point, where the molar amounts of the acid and base are stoichiometrically matched, is a critical juncture. Maintaining the pH within a specific range throughout the reaction ensures that only one of the three carboxylic acid groups of citric acid is neutralized by the trometamol. The buffering capacity of trometamol itself helps to stabilize the pH during the reaction, resisting drastic changes upon the addition of the acid. patsnap.com The pH of the final solution is indicative of the specific citrate salt formed.

Optimization of Solvent Systems for Enhanced Synthetic Efficiency

The choice of solvent is a key factor in optimizing the synthesis of this compound, influencing reactant solubility, reaction rate, and product crystallization.

A common solvent system for the synthesis of salts from organic acids and bases is a mixture of an alcohol and water. For this compound, methanol-water mixtures can offer several advantages. Trometamol is soluble in water, while citric acid is also water-soluble. apexbt.com Methanol (B129727) can enhance the solubility of the organic components and can be more easily removed during product isolation compared to water alone.

The ratio of methanol to water can be adjusted to control the solubility of the reactants and, more importantly, the insolubility of the final product, this compound. By carefully tuning the solvent composition, it is possible to induce the crystallization or precipitation of the desired salt, thereby facilitating its separation from the reaction mixture and any unreacted starting materials or by-products. This approach allows for an efficient and high-yielding synthesis and purification process.

Comparative Analysis of Alternative Solvent Systems

The conventional synthesis of this compound involves a straightforward acid-base neutralization reaction between trometamol and citric acid, typically conducted in an aqueous medium. smolecule.com However, research into alternative solvent systems is driven by the need to enhance yield, control polymorphism, improve purity profiles, and align with green chemistry principles. The selection of a solvent is critical as it influences reaction kinetics, solubility of reactants and products, and downstream processing steps like crystallization and filtration. mdpi.com

Alternative solvent systems can include organic solvents, aqueous-organic mixtures, and novel "green" solvents. The choice of an alternative solvent is often a trade-off between solubility, safety, environmental impact, and cost. For instance, while highly polar aprotic solvents might offer different solubility profiles compared to water, their use is often discouraged due to toxicity and environmental concerns. nih.gov

More sustainable alternatives are actively being investigated for various pharmaceutical processes. mdpi.com Solvents like cyclopentyl methyl ether (CPME), Cyrene (dihydrolevoglucosenone), and various mixed-solvent systems (e.g., 2-methyltetrahydrofuran (B130290) with methanol) are being evaluated as replacements for less desirable solvents. nih.govmdpi.com In the context of this compound, a salt, the ideal solvent system must effectively dissolve the citric acid and trometamol starting materials while ideally promoting the precipitation of the high-purity salt product.

A comparative analysis involves evaluating solvents based on multiple parameters. Key solvent properties relevant to the synthesis of a pharmaceutical salt like this compound are summarized in the table below.

| Solvent System | Key Properties & Rationale for Use in Salt Synthesis | Potential Advantages | Potential Disadvantages |

| Water | High polarity, excellent solvent for starting materials, non-toxic, inexpensive. The standard for simple neutralization reactions. smolecule.com | Green, safe, readily available, high solubility for reactants. | High solubility of the product may require energy-intensive evaporation for crystallization; potential for microbial growth. |

| Ethanol (B145695)/Water Mixture | Modulates polarity to control solubility of the final salt product, potentially enabling direct crystallization upon formation. | Can fine-tune supersaturation; ethanol is a relatively green solvent. | Introduces flammable solvent; requires recovery systems; may alter crystal habit. |

| Methanol/Dichloromethane | A polar/non-polar system often used for polar compounds in chromatography and synthesis. rochester.edu | Can be effective for separating compounds with different polarities. | Dichloromethane is a toxic and environmentally hazardous solvent. |

| Cyrene™ | A bio-based dipolar aprotic solvent, positioned as a greener alternative to solvents like NMP and DMF. nih.gov | Renewable source, biodegradable, low toxicity. nih.gov | Higher cost, potential for ocular irritation, less established in large-scale production. nih.gov |

| Ionic Liquids | Non-volatile solvents with tunable properties. nih.gov Can be designed to have specific solubility characteristics. | Low vapor pressure reduces emissions; potential for high selectivity and yield. | High cost, potential toxicity, and challenges with product separation and solvent recycling. nih.gov |

This table is illustrative, based on general principles of solvent selection in pharmaceutical synthesis.

Research focuses on finding a solvent or mixed-solvent system that allows for high reaction conversion while enabling controlled crystallization of the desired this compound polymorph, minimizing the need for subsequent, complex purification steps. mdpi.com

Purification Strategies and Contaminant Mitigation in Synthetic Processes

Achieving high purity is critical for pharmaceutical compounds. Purification of this compound targets the removal of unreacted starting materials (trometamol, citric acid), side-products, and process-related impurities such as residual solvents or metal contaminants. crystalpharmatech.com

Adsorbent technologies are widely used for decolorization and the removal of specific, low-level impurities from process streams. This technique relies on the high surface area of an adsorbent material to bind contaminants.

Activated Carbon: Commonly used to remove colored impurities and high molecular weight organic compounds through physical adsorption. In the case of this compound synthesis, it can be applied to the solution before crystallization to ensure a colorless final product.

Ion-Exchange Resins: These are highly effective for removing ionic impurities. A cation-exchange resin could be used to remove residual metal ions, while an anion-exchange resin could capture unreacted citric acid or other anionic contaminants. The selection of the appropriate resin depends on the specific impurities to be removed and the pH of the process stream.

Affinity Chromatography: While more common in biologics, biospecific adsorption-elution techniques have been used for purifying enzymes like citrate synthase. nih.gov For small molecules like this compound, specialized functionalized adsorbents could theoretically be designed to capture specific structural analogs or related substance impurities, though this is less common than ion-exchange or activated carbon treatment.

The effectiveness of adsorbent treatment is typically evaluated by measuring impurity levels before and after the process using techniques like High-Performance Liquid Chromatography (HPLC).

Filtration is a fundamental unit operation for separating solid particles from a liquid or gas. In the synthesis of this compound, it is used for both removing particulate contaminants and for isolating the final crystalline product.

Clarification Filtration: Before crystallization, the reaction solution may be passed through a filter (typically 0.5-1.0 µm) to remove any insoluble particulates, including dust, fibers, or trace amounts of un-dissolved material. This ensures the final product is free from foreign particles.

Diafiltration: This is a membrane-based filtration technique that can be used to remove small molecules like salts and residual solvents from a solution containing a larger molecule of interest. While often used for purifying large biomolecules, the principle can be adapted. A patent describes a method for removing citrate and other ions from protein solutions by adjusting the pH and using diafiltration against pure water. google.com In a process for this compound, a nanofiltration membrane could potentially be used to retain the product while allowing smaller impurities or a different solvent to pass through, although this is a more advanced and less common application for small molecule salts.

Product Isolation Filtration: After crystallization, the solid this compound crystals are separated from the mother liquor using filtration. The choice of equipment (e.g., Nutsche filter, centrifuge) depends on the scale of the operation and the desired particle characteristics. Efficient filtration and subsequent washing of the filter cake are crucial for removing the impurity-rich mother liquor and achieving high purity. crystalpharmatech.com

Advanced Crystallization Protocols for this compound

Crystallization is a critical final step that largely determines the purity, particle size distribution, and solid-state form of the active pharmaceutical ingredient (API). crystalpharmatech.com For this compound, developing a robust crystallization protocol is essential for producing a consistent, stable product. mdpi.com

Anti-solvent crystallization (also known as precipitation or drowning-out crystallization) is a widely used technique in the pharmaceutical industry, especially for compounds with high solubility in a given solvent. mdpi.comresearchgate.net The process involves creating supersaturation by adding a secondary solvent (the anti-solvent) in which the solute has low solubility. researchgate.net

The key steps and controlling parameters are:

Solvent/Anti-Solvent Selection: A suitable solvent that readily dissolves this compound is chosen. An anti-solvent is then selected in which the product is poorly soluble but which is fully miscible with the primary solvent. mdpi.com For a polar salt like this compound, a polar solvent like water or methanol could be the solvent, while a less polar, miscible solvent like ethanol, isopropanol, or acetone (B3395972) could serve as the anti-solvent. researchgate.net The choice of anti-solvent can significantly impact the resulting crystal habit (shape). mdpi.com

Control of Supersaturation: Supersaturation is the driving force for both nucleation and crystal growth. encyclopedia.pub It can be controlled by adjusting the rate of anti-solvent addition, the temperature, and the agitation intensity. crystalpharmatech.commdpi.com A very high local supersaturation, caused by rapid addition, can lead to "oiling out" or the formation of amorphous material and small, difficult-to-filter particles. mdpi.com

Seeding: Introducing seed crystals of the desired polymorphic form at a specific point during anti-solvent addition is a crucial technique. mdpi.comencyclopedia.pub Seeding helps control the final crystal form, prevents the formation of undesired polymorphs, and can lead to a more uniform and larger particle size distribution. encyclopedia.pub

| Parameter | Effect on Anti-Solvent Crystallization | Desired Control Strategy for this compound |

| Anti-Solvent Addition Rate | Affects local supersaturation. Fast addition can lead to excessive nucleation and small particles. crystalpharmatech.com | Slow, controlled addition to maintain a moderate level of supersaturation, promoting crystal growth over nucleation. |

| Temperature | Influences solubility and nucleation kinetics. Lower temperatures generally decrease solubility, increasing the yield. mdpi.com | Maintain a constant, optimized temperature to ensure process consistency. A cooling profile may be combined with anti-solvent addition. |

| Agitation | Affects mixing and prevents localized high supersaturation. Also influences secondary nucleation and particle attrition. mdpi.com | Optimize agitation speed to ensure good mixing without causing excessive crystal breakage. |

| Seeding Protocol | Controls polymorphism and particle size. The timing and amount of seed addition are critical. encyclopedia.pub | Add high-quality seed crystals of the stable form once a state of slight supersaturation is reached. |

This table outlines general principles of anti-solvent crystallization applicable to this compound.

After the crystalline this compound is isolated by filtration, a drying step is required to remove residual solvents to acceptable levels. The drying method and its parameters (temperature, pressure, time) can significantly impact the final material's physical and chemical properties, including its stability, flowability, and dissolution rate. researchgate.net

Common drying techniques include:

Tray Drying/Vacuum Oven Drying: A batch process where the wet cake is spread on trays and dried under vacuum at a controlled temperature. It is a common and relatively simple method.

Spray Drying: This technique involves atomizing a solution or suspension of the material into a hot gas stream. While it can produce uniform particles, the high temperatures may risk degrading thermally sensitive compounds or altering the crystalline form. nih.govnih.gov

Freeze Drying (Lyophilization): This involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate. It is a gentle process suitable for heat-sensitive materials but is also more time-consuming and expensive. nih.gov

The impact of the drying regime is critical:

Residual Solvents: The primary goal of drying is to reduce residual solvents to levels compliant with pharmaceutical guidelines (e.g., ICH Q3C). Aggressive drying (high temperature, deep vacuum) can be effective but risks product degradation.

Polymorphism: The drying process can induce polymorphic transformations. For example, removing a solvate-forming solvent can cause the crystal lattice to collapse or rearrange into a different, potentially less stable, anhydrous form. mdpi.com The transition from a hydrate (B1144303) to an anhydrous form can often be achieved by adjusting the drying temperature. mdpi.com

Particle Properties: The drying rate can affect the final particle's morphology and tendency to agglomerate. mdpi.com Slow drying may lead to larger, more robust crystals, whereas rapid drying, as in spray drying, typically results in smaller, more uniform particles. nih.gov High temperatures during drying can also impact the hardness and friability of tablets formulated from the material. researchgate.net

| Drying Method | Typical Operating Conditions | Impact on this compound Properties |

| Vacuum Oven Drying | Low Pressure (e.g., <50 mbar), Moderate Temperature (e.g., 40-60 °C) | Gentle method, minimizes thermal degradation. Risk of agglomeration if not properly handled. Good for preserving the initial crystalline form. |

| Spray Drying | High Inlet Temperature (e.g., 120-220 °C), Rapid Evaporation | Can produce small, uniform, spherical particles. nih.gov Risk of converting the material to an amorphous state or a different polymorph due to thermal stress. nih.gov |

| Freeze Drying (Lyophilization) | Low Temperature (<0 °C), High Vacuum | Produces porous, readily soluble material. nih.gov Preserves heat-sensitive compounds and crystalline structure. High cost and long cycle times. |

This table provides a comparative overview of drying methods and their potential impact on a crystalline salt like this compound.

Comparative Research on Scalability and Efficiency of Synthetic Routes

The transition of a chemical synthesis process from the laboratory bench to an industrial manufacturing plant is a critical phase in chemical engineering. This scale-up process introduces a host of new challenges and considerations that are not always present at the laboratory scale. The primary goals are to maintain product quality and consistency while significantly increasing production volume in a cost-effective and safe manner.

The synthesis of this compound at the laboratory and industrial scales differs significantly in objectives, equipment, and process parameters.

Laboratory-Scale Synthesis:

At the laboratory scale, the primary focus is often on the discovery and optimization of reaction pathways. google.com Chemists experiment with various solvent systems, temperature ranges, and reaction times to maximize yield and purity on a small scale. google.com A typical laboratory synthesis of a trometamol salt might involve dissolving the free base, such as trometamol, and the corresponding acid in a suitable solvent, followed by crystallization. For instance, a process analogous to the synthesis of other trometamol salts could involve dissolving trometamol and citric acid in a solvent like ethanol. The mixture would be heated to ensure complete dissolution and then slowly cooled to induce crystallization of the this compound salt. google.com Seeding the solution with a small crystal of the product can be employed to control the crystallization process. google.com

Key characteristics of laboratory-scale synthesis include:

Flexibility: High flexibility in modifying reaction conditions and testing novel approaches. google.com

Control: Precise control over parameters such as temperature, stirring rate, and addition of reagents.

Objective: Primarily aimed at proof-of-concept, yield optimization, and understanding reaction mechanisms. google.com

Industrial-Scale Production:

Scaling up the synthesis of this compound for industrial production requires a shift in focus towards efficiency, robustness, safety, and cost-effectiveness. The direct replication of a lab-scale process is often not feasible due to changes in heat and mass transfer dynamics in larger reactors. google.com

Industrial processes for citrate salts often utilize specialized crystallizers like forced-circulation, draft-tube baffled, or Oslo crystallizers to manage large volumes and ensure consistent crystal quality. google.com The choice of crystallization method is critical and can include cooling crystallization, evaporative crystallization, or reactive crystallization. nasa.govgoogle.com In a potential industrial-scale reactive crystallization for this compound, streams of trometamol solution and citric acid solution would be continuously fed into a reactor under carefully controlled conditions of temperature and pH to precipitate the salt. google.com The control of supersaturation is a key parameter to manage crystal size distribution, which affects downstream processes like filtration and drying. nasa.gov

The following interactive table provides a comparative analysis of the different scales of production.

| Feature | Laboratory-Scale Synthesis | Industrial-Scale Production |

| Primary Objective | Proof-of-concept, yield/purity optimization. google.com | Cost-effective, safe, and consistent large-volume production. google.com |

| Equipment | Glassware (round-bottom flasks, beakers). google.com | Large stainless-steel reactors, specialized crystallizers. google.com |

| Batch Size | Grams to a few kilograms. | Hundreds to thousands of kilograms. |

| Process Control | Manual or semi-automated, precise control. | Highly automated (e.g., PAT - Process Analytical Technology). google.com |

| Heat & Mass Transfer | Generally efficient and easily managed. | Complex and critical for process performance. google.com |

| Safety Considerations | Localized risks, managed with fume hoods and PPE. | Extensive process safety management systems required. google.com |

Patents for the synthesis of other trometamol salts and various citrate salts reveal several strategies for optimizing the salt formation process, which are applicable to this compound. These optimizations aim to improve yield, purity, and the physical characteristics of the final product, as well as to simplify the manufacturing process.

A key area of optimization is the selection of the solvent system. For instance, a patent for ketorolac (B1673617) tromethamine describes a three-part solvent system of isopropanol, ethyl acetate, and water. This system is designed to maximize the solubility of the reactants while ensuring high recovery of the final salt product. google.com In contrast, another patent for a different trometamol salt highlights the advantages of a single-solvent system to create a more robust and reproducible crystallization process, avoiding the complexities of multi-solvent systems which can be sensitive to cooling rates and lead to polymorphic inconsistencies.

The table below outlines some patent-derived optimization strategies that could be applied to the synthesis of this compound.

| Optimization Strategy | Description | Potential Advantages for this compound Synthesis | Illustrative Patent Analogy |

| Solvent System Selection | Utilizing specific single or multi-component solvent systems to control solubility and crystallization. | Improved yield, purity, and control over crystal form. | A three-part solvent system (isopropanol/ethyl acetate/water) was developed for ketorolac tromethamine to enhance recovery. google.com |

| One-Pot Synthesis | Conducting multiple reaction steps sequentially in the same reactor. | Reduced processing time, lower costs, and increased efficiency. | A "one-pot" method for ketorolac tromethamine was developed to simplify the process and improve yield. |

| pH and Temperature Control | Precise control of pH and temperature during the reaction and crystallization. | Optimization of reaction rate, yield, and product stability. | In the synthesis of tricholine citrate, reacting at temperatures above 50°C and adjusting the pH to above 8.5 was found to be crucial. google.com |

| Controlled Crystallization | Employing techniques like seeding, controlled cooling profiles, and anti-solvent addition. | Consistent particle size distribution and desired polymorphic form. | A patent for tofacitinib (B832) citrate details a process of dissolving the compound in ethanol and then adding an aqueous citric acid solution, followed by controlled cooling to induce crystallization. |

Proton Acceptor Functionality and Acid Neutralization Principles

At its core, the buffering action of this compound involves the principle of acid-base neutralization. acs.org Trometamol, also known as Tris(hydroxymethyl)aminomethane, is a primary amine and acts as a weak base. patsnap.com Its nitrogen atom possesses a lone pair of electrons, enabling it to function as a proton acceptor. When an acid is introduced into a solution containing trometamol, the trometamol molecule accepts a proton (H+), thereby neutralizing the acid and forming its conjugate acid. patsnap.com This prevents a significant drop in the solution's pH.

Molecular Interactions Governing pH Stabilization in Aqueous Environments

The stability of pH in aqueous solutions buffered by this compound is governed by a complex interplay of molecular interactions. These interactions are primarily dictated by the functional groups present in both trometamol and citric acid and the resulting equilibrium between their acid and base forms.

The primary amine group (-NH2) of trometamol and the three carboxylic acid groups (-COOH) of citric acid are the key functional moieties responsible for buffering. patsnap.comejournals.eu The amine group of trometamol can accept a proton to become a positively charged ammonium (B1175870) group (-NH3+). patsnap.com Conversely, each carboxylic acid group of citric acid can donate a proton to become a negatively charged carboxylate group (-COO-). ejournals.eu This capacity for proton exchange allows the buffer system to counteract the addition of both acids and bases. The presence of three hydroxyl (-OH) groups on the trometamol molecule also contributes to its solubility in water and can participate in hydrogen bonding, further stabilizing the aqueous environment. patsnap.com

The buffering action of this compound is a direct consequence of the equilibrium between the weak acid (citric acid) and its conjugate base (citrate), and the weak base (trometamol) and its conjugate acid (protonated trometamol). patsnap.comlibretexts.org

The relevant equilibrium reactions are:

Citric Acid: H₃C₆H₅O₇ ⇌ H⁺ + H₂C₆H₅O₇⁻ (and subsequent dissociations)

Trometamol: (HOCH₂)₃CNH₂ + H⁺ ⇌ (HOCH₂)₃CNH₃⁺

When an acid is added, the equilibrium shifts to the left for the trometamol reaction, consuming the excess H⁺ ions. patsnap.com When a base is added, it reacts with the H⁺ ions, causing the citric acid equilibrium to shift to the right to replenish the H⁺, thus neutralizing the added base. libretexts.org This dynamic interplay ensures that the pH of the solution remains relatively constant.

Theoretical Considerations of Buffering Capacity and pH Range

The effectiveness of a buffer is defined by its buffering capacity and its useful pH range. For this compound, these properties are determined by the pKa values of its constituent components. The pKa is the pH at which the concentrations of the acidic and basic forms of a buffer component are equal.

Trometamol has a pKa of approximately 8.1, making it an effective buffer in the slightly alkaline range of pH 7.0 to 9.0. mpbio.comhbdsbio.com Citric acid, being a polyprotic acid, has three pKa values: approximately 3.1, 4.8, and 6.4. This allows the citrate component to contribute to buffering over a broader, more acidic pH range. gbiosciences.com The combination of trometamol and citric acid in a single system, therefore, can provide a wide and effective buffering range, which can be tailored by adjusting the ratio of the two components. google.com

The buffering capacity is highest at a pH equal to the pKa and is dependent on the total concentration of the buffer components. hbdsbio.com A higher concentration of trometamol and citrate will result in a greater ability to resist pH changes upon the addition of an acid or base.

Table 1: Physicochemical Properties of this compound Buffer Components

| Compound | Functional Group | pKa Value(s) | Effective Buffering Range |

|---|---|---|---|

| Trometamol | Primary Amine | ~8.1 mpbio.comhbdsbio.com | 7.0 - 9.0 patsnap.commpbio.com |

Comparative Biochemical Efficacy of this compound with Other Buffering Systems

This compound is often compared with other common biological buffers such as phosphate (B84403), acetate, and MOPS (3-(N-morpholino)propanesulfonic acid). In a study comparing various buffers for stabilizing a monoclonal antibody, TRIS (trometamol) and MOPS buffers showed more favorable results than phosphate and citrate buffers. proteinstable.com Specifically, the TRIS buffer demonstrated a higher mid-point of inflection value in the second transition region, indicating greater stability. proteinstable.com

Citrate salts are known to provide a gentler means of raising bicarbonate levels as citrate is converted to bicarbonate in the liver. nih.gov Alternative buffers like trometamol directly bind protons without generating carbon dioxide, and the resulting protonated form is readily cleared by the kidneys. nih.gov

In complex environments, such as pharmaceutical formulations, the ability of a buffer to maintain a stable pH over time is critical. A study comparing trometamol with sodium citrate as internal buffering agents in hydrophilic matrices found that while both accelerated drug release, trometamol-buffered matrices provided more extended release kinetics. researchgate.net The study also noted that trometamol provided a higher internal pH and greater longevity of pH modification, which was attributed to its higher pKa and molar ratio on a weight basis. researchgate.net

Another study investigating the stability of lifitegrast (B1675323) eyedrops found that trometamol, acting as a pH buffer, helped to prevent the hydrolysis of the pH-sensitive drug. mdpi.com This highlights the importance of trometamol in maintaining pH stability and thereby enhancing the shelf-life of the formulation. The research concluded that citric acid acted as an antioxidant while trometamol prevented hydrolysis due to pH fluctuations. mdpi.com

Impact on Sol-Gel Transition and Particle Swelling in Hydrophilic Systems

In hydrophilic systems, particularly those based on polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), the incorporation of excipients can significantly alter the polymer's hydration behavior. pharmaexcipients.com This includes the sol-gel transition temperature (SGTT), the point at which the polymer solution transforms into a gel, and the swelling of polymer particles, which are critical processes for forming a functional diffusion barrier in controlled-release dosage forms. pharmaexcipients.comresearchgate.net

Trometamol (also known as THAM or Tris) has been shown to have a minimal impact on these properties when incorporated into HPMC matrices. researchgate.netnih.gov Research comparing trometamol with other buffering agents, such as sodium citrate, reveals that trometamol does not depress the sol-gel transition temperature or suppress the swelling of HPMC particles. researchgate.netnih.govresearchgate.net This is a notable advantage, as the suppression of polymer swelling can compromise the integrity of the gel barrier, potentially leading to premature drug release. pharmaexcipients.comresearchgate.net

In contrast, multivalent salts like trisodium (B8492382) citrate are known to disrupt the molecular hydration sheath of the polymer. pharmaexcipients.com This disruption promotes hydrophobic interactions and can retard polymer swelling, an effect consistent with Hofmeister-like phenomena. pharmaexcipients.com The ability of trometamol to avoid these disruptive interactions allows the HPMC polymer to hydrate and swell as intended, maintaining the structural integrity of the hydrophilic matrix even at high buffer concentrations. researchgate.netnih.gov

Table 1: Comparative Effects of Trometamol and Sodium Citrate on HPMC Hydrogel Properties

| Property | Trometamol (THAM) | Sodium Citrate | Reference |

|---|---|---|---|

| Sol-Gel Transition Temperature | No depression observed. | Depresses the transition temperature. | pharmaexcipients.comresearchgate.netnih.gov |

| HPMC Particle Swelling | No suppression observed; swelling is maintained. | Suppresses particle swelling. | pharmaexcipients.comresearchgate.netnih.govresearchgate.net |

| Matrix Integrity at High Conc. | Maintained. | Can be compromised, leading to accelerated drug release. | pharmaexcipients.comresearchgate.net |

Influence on Gel Layer Formation Properties

The formation of a viscous gel layer on the surface of a hydrophilic matrix tablet is the primary mechanism for controlling drug release. The properties of this layer—its thickness, coherence, and rate of formation—are crucial for performance. researchgate.net Excipients within the matrix can either support or hinder the development of this critical diffusion barrier. pharmaexcipients.com

Studies have demonstrated that trometamol has minimal effects on the formation of the gel layer in HPMC matrices. researchgate.netnih.govresearchgate.net This lack of interference ensures that the polymer can hydrate and form a coherent and effective barrier for diffusion-based drug release. researchgate.net The behavior of trometamol contrasts sharply with that of sodium citrate, which has a more complex and concentration-dependent influence. pharmaexcipients.comresearchgate.net While sodium citrate was found to promote a greater thickness in the early gel layer compared to trometamol, high concentrations of citrate can suppress gel layer development and interfere with the integrity of the diffusion barrier. researchgate.netresearchgate.net This suppression is attributed to the "salting-out" effect, where the salt competes for water, disrupting the polymer's hydration sheath and leading to the formation of an incoherent gel. pharmaexcipients.comresearchgate.net

The ability of trometamol to function as an effective buffering agent without negatively impacting the physical properties of the HPMC gel layer makes it a suitable option for developing extended-release formulations for weak acid drugs. researchgate.netnih.gov It facilitates a desirable microenvironmental pH for drug solubility while preserving the essential structural characteristics of the matrix required for controlled release. researchgate.net

Biorelevant Buffering Applications in In Vitro Systems

The application of this compound extends to its use as a buffering agent in biorelevant in vitro systems designed to predict the in vivo performance of pharmaceutical dosage forms. nih.govmdpi.com Standard dissolution tests often fail to replicate the complex and dynamic conditions of the human gastrointestinal (GI) tract, leading to poor in vitro-in vivo correlations (IVIVC). nih.govnih.gov Biorelevant dissolution models aim to overcome this by simulating physiological conditions more accurately.

One significant application is in multicompartmental dissolution apparatus, such as the Gastrointestinal Simulator (GIS). nih.govmdpi.com These systems mimic the changing pH and environment of the stomach, duodenum, and jejunum. mdpi.com In studies of dexketoprofen (B22426) trometamol, a salt of a weak acid, the GIS was able to discern differences in dissolution behavior between bioequivalent and non-bioequivalent formulations that were not apparent in standard USP apparatus tests. nih.gov The use of biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF), is crucial in these models. nih.gov Trometamol's buffering capacity helps maintain a specific microenvironmental pH within the dosage form, influencing the dissolution and potential precipitation of the active drug as it transits through different pH environments. nih.govmdpi.com

Another biorelevant application is in in vitro permeation studies. For ophthalmic formulations, the permeation of a drug across the cornea is a critical factor. In vitro models using excised goat corneas have been employed to study the transcorneal permeation of drugs like ketorolac tromethamine from buffered solutions. nih.gov In such studies, various buffers, including citrate, are used to evaluate the effect of pH and ionic strength on drug permeation, providing insights into how a formulation might perform in vivo. nih.gov The buffering action of this compound helps stabilize the pH of the formulation, which is critical for both drug solubility and physiological compatibility in the eye. sigmaaldrich.commdpi.com

These applications highlight the role of this compound in creating and maintaining specific pH conditions in advanced in vitro models that are essential for the development and evaluation of complex drug delivery systems. researchgate.netscielo.br

Table 2: Compound Names Mentioned in the Article

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | Tris(hydroxymethyl)aminomethane citrate |

| Trometamol | Tris(hydroxymethyl)aminomethane, THAM, TRIS, Tromethamine |

| Citric Acid | - |

| Sodium Citrate | Trisodium citrate |

| Hydroxypropyl methylcellulose | HPMC, Hypromellose |

| Dexketoprofen trometamol | DKT |

| Ketorolac tromethamine | - |

Advanced Analytical and Characterization Methodologies for Trometamol Citrate Research

Spectroscopic Techniques for Compositional and Structural Elucidation

Spectroscopy offers a powerful, non-destructive means to probe the molecular characteristics of trometamol citrate (B86180).

UV-Vis and Mid-Infrared Spectroscopy Applications

UV-Vis spectroscopy is a cornerstone technique for the quantitative analysis of trometamol citrate. The purity of this compound can be assessed using UV-Vis spectroscopy, often in combination with chemometric models to resolve spectral overlaps from excipients and potential degradation products. This method allows for the creation of calibration curves that can achieve low limits of detection, ensuring precise quantification.

Mid-infrared (Mid-IR) spectroscopy, particularly in the 4000–650 cm⁻¹ range, provides detailed information about the functional groups present in the this compound molecule, aiding in its identification and structural analysis. Fourier Transform Infrared (FTIR) spectroscopy, a type of Mid-IR spectroscopy, is particularly useful for studying changes in milk composition, where it has been used to detect biomarkers like citrate. mdpi.com

Integration of Chemometric Models for Spectral Deconvolution (e.g., PCA, PLSR)

In complex formulations where spectral signals from different components overlap, chemometric models are indispensable for deconvolution. Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) are powerful statistical methods used to analyze multivariate data from spectroscopic measurements.

Principal Component Analysis (PCA) is an unsupervised method that reduces the dimensionality of complex datasets by identifying the principal components, which are patterns of variance in the data. mdpi.comsilicann.com This is useful for identifying differences between samples, for instance, in analyzing FTIR spectra of milk to detect changes in composition. mdpi.com

Partial Least Squares Regression (PLSR) is a supervised technique that is particularly effective for quantitative analysis. silicann.comsemanticscholar.org It builds a regression model by maximizing the covariance between the spectral data and the concentration of the analyte. silicann.commdpi.com This method has been successfully applied to quantify components in mixtures with overlapping spectral features, achieving a relative standard deviation (RSD) of less than 2% for simultaneous quantification. For instance, PLSR can be used to analyze mixtures of volatile organic compounds or to quantify pharmaceutical ingredients in combination therapies. semanticscholar.orgresearchgate.net

These chemometric approaches significantly enhance the accuracy and reliability of spectroscopic methods for this compound analysis, especially in multi-component systems.

Nuclear Magnetic Resonance (NMR) for Molecular Structure Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive validation of the molecular structure of this compound. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule.

For trometamol, specific peaks in the NMR spectrum can confirm its structure. Similarly, the characteristic signals from the methylene (B1212753) hydrogens of the citrate moiety can be observed, although their chemical shifts can be sensitive to pH and the presence of metal ions. nih.gov Two-dimensional (2D) NMR techniques, such as ¹³C,¹H HSQC and HMBC, can further elucidate the connectivity of atoms within the molecule by correlating proton and carbon signals. nih.gov High-throughput NMR methods have been developed for the rapid quantification of citrate in biological samples like serum and plasma, demonstrating the technique's versatility. nih.gov

Chromatographic Separations and Quantification Methods

Chromatographic techniques are fundamental for separating this compound from other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the quantification of trometamol and citrate. The development of a suitable HPLC method involves optimizing several parameters to achieve good separation and peak shape.

Key considerations in HPLC method development include the choice of the stationary phase (column), mobile phase composition, and detector. For the analysis of trometamol and citrate, which are polar compounds, reversed-phase C18 columns are frequently employed. mdpi.comresearchgate.net The mobile phase often consists of a buffer, such as a phosphate (B84403) buffer, to control the pH and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comturkjps.org The use of ion-pairing agents, such as alkylamines, can be incorporated into the mobile phase to improve the retention and peak shape of highly polar analytes like fosfomycin (B1673569) trometamol. mdpi.comresearchgate.net

UV detection is commonly used for quantification, with the wavelength set to maximize the absorbance of the analyte. turkjps.org Validation of the HPLC method according to ICH guidelines is crucial to ensure its specificity, linearity, accuracy, and precision.

| Parameter | Typical Conditions for Trometamol/Citrate HPLC Analysis |

| Column | Reversed-phase C18, Anion-exchange |

| Mobile Phase | Phosphate buffer, Acetonitrile/Methanol, Ion-pairing agents (e.g., hexylamine) |

| Detector | UV-Vis |

| pH | Controlled, e.g., pH 6.1 |

| Flow Rate | Typically around 1 mL/min |

Thin-Layer Chromatography (TLC) and Radio-TLC Techniques

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation and identification of compounds. ijpsjournal.comlongdom.org It operates on the principle of differential adsorption of components onto a stationary phase, typically silica (B1680970) gel, as a mobile phase moves up the plate. ijpsjournal.com TLC can be used for purity checks, identification of impurities, and monitoring the progress of reactions. ijpsjournal.com

For the analysis of radiolabeled compounds, Radio-TLC is the technique of choice. nih.gov This method allows for the identification and quantification of different radioactive species in a mixture. brightspec.be Radio-TLC is a well-established technique in nuclear medicine for the quality control of radiopharmaceuticals. brightspec.be The development of a Radio-TLC method involves optimizing the mobile phase to achieve good separation of the radiolabeled product from any impurities. nih.gov Imaging-based readout of TLC plates can improve the resolution of the separation. nih.gov For instance, radio-TLC has been used in the quality control of [⁹⁹ᵐTc]Tc-dexketoprofen trometamol. experimentalbiomedicalresearch.com

Ion Chromatography for Multi-Component Analysis

Ion chromatography (IC) is a powerful technique for the analysis of this compound, as it allows for the simultaneous determination of the trometamol cation and the citrate anion, as well as other ions present in a sample matrix. thermofisher.comaplitechbiolab.com This is particularly valuable in pharmaceutical formulations where this compound might be part of a complex mixture of excipients. thermofisher.com

Recent advancements in IC, such as the use of high-performance cation exchange columns and suppressed conductivity detection, have led to the development of robust and sensitive assays for trometamol (tromethamine). thermofisher.comthermofisher.com These methods can effectively separate tromethamine from other common cations like sodium and ammonium (B1175870) in a single run. thermofisher.comlcms.cz For instance, a method using a Dionex IonPac CS20 column with an isocratic eluent can achieve good resolution between tromethamine and sodium, which is often a major component in formulation matrices. thermofisher.comthermofisher.comlcms.cz The total run time for such an analysis can be around 30 minutes, providing a specific and efficient quantification without the need for derivatization, which is often required by other techniques like HPLC. thermofisher.comthermofisher.com

For the citrate component, anion-exchange chromatography is employed. thermofisher.com Columns with high selectivity toward hydroxide (B78521) eluents are effective for separating polyvalent anions like citrate. thermofisher.com The use of an electrolytic eluent generator, which automatically produces the potassium hydroxide eluent, simplifies the process and allows for the separation of citrate and other anions like phosphate in under 10 minutes. thermofisher.com The ability of IC to analyze both cations and anions makes it an indispensable tool for the comprehensive analysis of this compound in multi-component systems. thermofisher.com

A typical IC method for tromethamine analysis might exhibit the following characteristics:

| Parameter | Value | Source |

| Column | Dionex IonPac CS20 | thermofisher.comthermofisher.com |

| Eluent | 2 mM Methanesulfonic Acid (MSA) | lcms.cz |

| Flow Rate | 1.0 mL/min | aplitechbiolab.com |

| Detection | Suppressed Conductivity | thermofisher.com |

| Run Time | 30 min | thermofisher.comthermofisher.com |

| Resolution (Sodium/Tromethamine) | 2.53 | thermofisher.comlcms.cz |

| Resolution (Tromethamine/Ammonium) | 1.67 | thermofisher.comlcms.cz |

Thermal Analysis for Material Characterization and Compatibility Studies

Thermal analysis techniques are fundamental in characterizing the solid-state properties of this compound and assessing its compatibility with other components in a formulation. measurlabs.commdpi.com These methods measure changes in physical properties as a function of temperature. measurlabs.com

Differential Scanning Calorimetry (DSC) in Excipient Compatibility Research

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the compatibility between an active pharmaceutical ingredient (API) and excipients, or between different excipients like this compound and others. coriolis-pharma.comresearchgate.net DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. coriolis-pharma.com

In compatibility studies, a physical mixture of this compound and an excipient is analyzed. The resulting thermogram is compared with the thermograms of the individual components. The disappearance of an endothermic peak, a significant shift in its melting temperature, or the appearance of a new exothermic peak can indicate a physical or chemical interaction. researchgate.netajol.info For example, the disappearance of the characteristic melting peak of a substance in a mixture suggests it has been incorporated into the other component, possibly forming an amorphous dispersion. ajol.infonih.gov DSC is valued for being a fast and versatile technique for initial screening of potential incompatibilities. researchgate.net

Melting Point Determination for Identity Confirmation

The melting point is a characteristic physical property that is used for the identification and purity assessment of a crystalline solid. For this compound, a sharp and defined melting range confirms the identity of the compound. The literature reports the melting point of this compound to be in the range of 122.6–123.1°C. It is important to distinguish this from the melting point of its constituent, trometamol, which melts at a higher temperature, typically between 167-172°C. chemsrc.comnih.gov This determination is often performed using DSC, where the melting point is recorded as the onset or peak of the endothermic melting event in the thermogram. uj.edu.pl

| Compound | Reported Melting Point (°C) | Source(s) |

| This compound | 122.6–123.1 | |

| Trometamol | 167–172 | chemsrc.comnih.govfujifilm.com |

Osmolarity Assessment in Aqueous Research Formulations

Cryoscopic Determination of Freezing Point Depression

One of the most common methods for determining the osmolarity (or more accurately, the osmolality) of an aqueous solution is by measuring its freezing point depression. hse.ie This cryoscopic method is based on the colligative property that the freezing point of a solvent is lowered by the addition of a solute. The extent of the depression is directly proportional to the molal concentration of all solute particles in the solution. An osmometer is used to precisely measure the freezing point of the sample, which is then converted to an osmolality value, typically expressed in milliosmoles per kilogram of water (mOsm/kg).

For instance, ophthalmic solutions containing tromethamine are often formulated to be isotonic, with an osmolality of approximately 290 mOsm/kg. nih.govrxlist.comdrugs.comfda.gov A hypertonic tromethamine solution (0.3 M) used for other applications is reported to have a calculated osmolality of 389 mOsm/L. pfizer.com

Method Validation Protocols in Analytical Chemistry Research

Validation is a formal process to confirm that an analytical method is suitable for its intended purpose. coriolis-pharma.com For the methodologies applied to this compound research, validation protocols are established according to guidelines from bodies like the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP), such as USP General Chapter <1225>. thermofisher.comlcms.czjapsonline.com

The validation of an analytical method, such as the ion chromatography assay for tromethamine, involves assessing several key performance characteristics: thermofisher.comjapsonline.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For tromethamine, linearity might be established over a range of 5–200 µg/mL.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a sample matrix. lcms.cz Recoveries are typically expected to be within 98–102%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For a sensitive IC method for tromethamine, the LOD and LOQ have been reported as 0.05 ppm and 0.15 ppm, respectively. lcms.cz

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±10% change in eluent concentration or column temperature), providing an indication of its reliability during normal usage. thermofisher.comlcms.cz

The following table summarizes typical validation parameters for an IC method for tromethamine:

| Validation Parameter | Typical Acceptance Criteria/Value | Source(s) |

| Linearity Range | 5–200 µg/mL | |

| Accuracy (% Recovery) | 98–102% | lcms.cz |

| Precision (% RSD) | < 2% | researchgate.net |

| Limit of Detection (LOD) | 0.05 ppm (µg/mL) | lcms.cz |

| Limit of Quantitation (LOQ) | 0.15 ppm (µg/mL) | lcms.cz |

Validation of thermal analysis methods like DSC also follows specific protocols, often involving calibration with certified reference materials to ensure the accuracy of temperature and enthalpy measurements. researchgate.nettainstruments.com

Specificity and Forced Degradation Studies

Specificity is a critical attribute of any analytical method, ensuring that the signal measured is unequivocally from the analyte of interest, free from interference from other components like impurities, degradation products, or excipients. researchgate.net Forced degradation studies are intentionally conducted to produce degradation products and prove that the analytical method can separate these from the parent drug, thus establishing the method's stability-indicating nature. ajrconline.orgthaiscience.info

Forced degradation studies for this compound typically involve exposing the compound to a variety of stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. researchgate.netthaiscience.info These conditions are designed to simulate the potential environmental and chemical stresses the compound might encounter during its lifecycle. ajrconline.org

Common Stress Conditions:

Acid Hydrolysis: The compound is subjected to acidic conditions (e.g., 0.1N HCl at 80°C) to assess its susceptibility to acid-catalyzed degradation. ajrconline.orgthaiscience.info

Base Hydrolysis: Alkaline conditions (e.g., 0.1N NaOH at 80°C) are used to evaluate the compound's stability in a basic environment. ajrconline.orgthaiscience.info

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂ at 80°C), is performed to identify potential oxidation products. ajrconline.orgthaiscience.info

Thermal Degradation: The compound is exposed to high temperatures to assess its thermal stability. nih.gov

Photolytic Degradation: The stability of the compound under light exposure is tested to determine its photosensitivity. thaiscience.info

The degradation products formed under these stress conditions are then analyzed, often using techniques like High-Performance Liquid Chromatography (HPLC), to ensure they are well-resolved from the main this compound peak. thaiscience.infoscholarsresearchlibrary.com For instance, in the analysis of a product containing dexketoprofen (B22426) trometamol, degradation was observed under acidic and oxidative conditions, while the product was relatively stable under alkaline, neutral, dry heat, and UV light exposure. scholarsresearchlibrary.com The ability of the analytical method to separate these degradation products from the active pharmaceutical ingredient is paramount for a reliable stability-indicating method. scholarsresearchlibrary.com

Table 1: Representative Forced Degradation Conditions and Observations

| Stress Condition | Typical Reagent/Condition | Observation |

| Acid Hydrolysis | 0.1N HCl, reflux for 12h | Potential for degradation. ajrconline.org |

| Base Hydrolysis | 0.1N NaOH, reflux for 12h | Potential for degradation. ajrconline.org |

| Oxidation | 3% H₂O₂, room temperature | Potential for oxidative degradation products. ajrconline.org |

| Thermal Stress | Elevated temperatures (e.g., >40°C) | Assesses intrinsic stability. nih.gov |

| Photolytic Stress | Exposure to UV light | Determines light sensitivity. thaiscience.info |

Linearity, Accuracy, and Precision Assessments

Method validation is a cornerstone of analytical science, ensuring that a method is suitable for its intended purpose. turkjps.org For this compound, this involves rigorous assessment of linearity, accuracy, and precision as per ICH guidelines. scielo.br

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method is considered linear over a range where the signal is directly proportional to the concentration. turkjps.org For example, a validated Ultra Performance Liquid Chromatography (UPLC) method for determining dexketoprofen trometamol demonstrated linearity over a concentration range of 0.05 to 20.0 µg/mL. scielo.brscielo.br Similarly, another HPLC method for paracetamol and dexketoprofen trometamol showed linearity with a correlation coefficient (r²) of 0.999. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. turkjps.org It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. scielo.br For a validated method for trometamol, recovery rates are typically expected to be within 98–102%. In one study, the accuracy of a method for dexketoprofen trometamol was confirmed by analyzing samples at 80% and 120% of the target concentration, with the results falling within the acceptable range. scielo.br

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scielo.br Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. scielo.br

Intermediate Precision (Inter-day precision): Evaluates the precision within the same laboratory but on different days, with different analysts, or different equipment. scielo.br

For a validated method, the RSD for repeatability and intermediate precision studies should typically be less than 2%. researchgate.net

Table 2: Summary of Validation Parameters for a Hypothetical this compound Analytical Method

| Parameter | Acceptance Criteria | Example Finding |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.999 researchgate.net |

| Linearity Range | Defined concentration range | 5–200 µg/mL |

| Accuracy (% Recovery) | 98-102% | 99.5% |

| Precision (RSD %) | < 2% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.0042 mg |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.0126 mg |

Application of Statistical Experimental Designs (e.g., Factorial Designs, Central Composite Designs)

To optimize analytical methods and formulation processes involving this compound, statistical experimental designs are increasingly employed. ijpsr.comslideshare.net These designs allow for the simultaneous investigation of multiple factors, leading to a more comprehensive understanding of the process and the identification of optimal conditions with fewer experimental runs compared to traditional one-factor-at-a-time approaches. slideshare.netscielo.br

Factorial Designs: In a factorial design, all possible combinations of the levels of the factors are investigated. slideshare.net A 2³ full factorial design, for instance, would study three factors at two levels each, resulting in 8 experimental runs. Such designs can be used to optimize parameters like solvent ratio and agitation speed during method development.

Central Composite Designs (CCD): CCD is a response surface methodology that is highly effective for process optimization. scielo.brfabad.org.tr It is a five-level factorial design that is well-suited for fitting a quadratic surface, which helps in identifying the optimal settings of the factors. researchgate.netresearchgate.net For example, a central composite design was used to optimize a sustained-release pellet formulation of dexketoprofen trometamol. ijpsr.com The study investigated the effects of sustained-release coating, the concentration of talc, and triethyl citrate on agglomerate formation, process efficiency, and drug release. ijpsr.com The results from the CCD helped in identifying the optimal ranges for these factors to achieve the desired product quality. ijpsr.com

The application of these statistical tools not only enhances the robustness and efficiency of method development and formulation but also aligns with the Quality by Design (QbD) paradigm, which emphasizes a proactive and science-based approach to pharmaceutical development. researchgate.net

Table 3: Example of a 2² Factorial Design for Method Optimization

| Run | Factor A: Solvent Ratio (v/v) | Factor B: Flow Rate (mL/min) | Response (e.g., Peak Resolution) |

| 1 | Low (-) | Low (-) | R1 |

| 2 | High (+) | Low (-) | R2 |

| 3 | Low (-) | High (+) | R3 |

| 4 | High (+) | High (+) | R4 |

Biomaterial and Formulation Science Applications: Preclinical Research Focus

Engineering of Polymer-Based Systems with Trometamol Citrate (B86180) as a pH Modifier

Trometamol citrate is instrumental in the design of polymer-based systems for controlled and modulated drug release. Its ability to modify the pH of the microenvironment within the formulation is a key factor in controlling the release kinetics of pH-sensitive drugs. researchgate.netnih.govnih.gov

Hydroxypropyl Methylcellulose (B11928114) (HPMC) Matrices for Controlled Release Investigations

In hydrophilic matrix systems, particularly those using hydroxypropyl methylcellulose (HPMC), trometamol (the active component of this compound) has been investigated as a buffering agent to achieve pH-independent release of weakly acidic drugs. researchgate.netnih.gov For drugs that are more soluble at higher pH, the inclusion of an alkalizing agent like trometamol can create a more favorable microenvironment for dissolution within the HPMC matrix, even when the external environment is acidic. researchgate.netnih.gov

Research comparing trometamol with sodium citrate in HPMC matrices containing the weakly acidic drug felbinac found that both buffers accelerated drug release. nih.gov However, trometamol-buffered matrices demonstrated extended, diffusion-based release kinetics and maintained their structural integrity even at high concentrations. nih.gov This is attributed to trometamol's ability to create a higher internal pH within the gel layer of the matrix for a longer duration compared to sodium citrate. nih.govpharmaexcipients.com Furthermore, trometamol was found to have minimal impact on the sol-gel transition temperature and the swelling of HPMC particles, which are crucial properties for the proper functioning of a controlled-release matrix. nih.govpharmaexcipients.com

A study on flurbiprofen, another weakly acidic drug, in HPMC matrices also showed that the inclusion of trometamol resulted in pH-independent drug release. pharmaexcipients.com The data indicated that trometamol helped to maintain a gel layer pH above 6 for an extended period, mitigating the pH-dependent solubility issues of the drug. researchgate.net

Table 1: Comparison of Buffering Agents in HPMC Matrices

| Feature | Trometamol | Sodium Citrate |

|---|---|---|

| Effect on Drug Release | Accelerated, extended, diffusion-based | Accelerated |

| Matrix Integrity | Maintained at high concentrations | Not specified |

| Internal pH | Higher and more sustained | Lower |

| Effect on HPMC Gel Formation | Minimal | Promoted greater initial thickness |

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Systems for Modulating Release Kinetics

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer widely used in the formulation of nanoparticles for sustained drug delivery. ajol.infosigmaaldrich.com The release of drugs from PLGA nanoparticles is primarily governed by diffusion and polymer degradation. ajol.info Trometamol has been incorporated into PLGA nanoparticle formulations, such as those containing dexketoprofen (B22426) trometamol, to create stable, sustained-release systems. ajol.info

In a study developing dexketoprofen trometamol-loaded PLGA nanoparticles using a double emulsion-solvent evaporation method, the resulting nanoparticles exhibited a particle size between 243 and 295 nm and an encapsulation efficiency of 49–64%. ajol.info The release kinetics were found to follow the Higuchi and Korsmeyer-Peppas models, indicating a diffusion-controlled release mechanism. ajol.info The study concluded that stable and non-toxic nanoparticles with the potential for sustained and controlled drug release were successfully developed. ajol.info

The drug release from PLGA systems can be complex, often showing a biphasic pattern with an initial burst release followed by a slower, sustained release phase. nih.gov The initial burst is often due to the drug adsorbed on the nanoparticle surface, while the sustained phase is a combination of drug diffusion through the polymer matrix and release as the polymer degrades. nih.gov The degradation of PLGA produces acidic byproducts, which can create an acidic microenvironment within the nanoparticle, potentially affecting the stability and release of pH-sensitive drugs. nih.gov While not explicitly detailed in the provided context, the inclusion of a buffering agent like this compound could theoretically help to neutralize these acidic byproducts, thereby modulating the degradation rate and the drug release profile.

Influence of this compound on Microenvironmental pH within Formulated Systems

The primary role of this compound in many formulations is to control the microenvironmental pH (pHm). researchgate.netnih.govnih.gov This is particularly important for drugs with pH-dependent solubility, where maintaining a specific pH within the dosage form can ensure consistent dissolution and release, regardless of the pH of the surrounding physiological environment. nih.gov

In HPMC matrices, for example, the incorporation of trometamol leads to a rapid increase in the pH of the internal gel layer. nih.govpharmaexcipients.com This alkalization is crucial for enhancing the solubility of weakly acidic drugs. nih.gov Studies have shown that trometamol, due to its higher pKa and molar ratio on a weight basis, can provide a higher and more sustained internal pH compared to other buffering agents like sodium citrate. nih.gov This prolonged pH modification contributes to more consistent, pH-independent drug release profiles. nih.govpharmaexcipients.com

The ability to modify the microenvironment is not limited to oral dosage forms. In various biological and pharmaceutical preparations, maintaining a stable pH is critical for the stability and efficacy of the active ingredients. ontosight.ai Trometamol's effectiveness in a pH range of 7.0 to 9.0 makes it a suitable buffer for many biological applications. patsnap.com